molecular formula C22H18N2O3S B2500932 2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 2288709-60-2

2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2500932
CAS No.: 2288709-60-2
M. Wt: 390.46
InChI Key: YFFKFZNTINDUQW-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H18N2O3S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure Analysis

  • The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, a derivative, has been synthesized and characterized by H-1-NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction. It demonstrated moderate herbicidal and fungicidal activities (霍静倩 et al., 2016).

Chemical Interactions and Properties

  • Research on similar compounds like 2,5-dihydroxy-3,4,6,7-tetrachloro-2,3-dihydrobenzo[b]furan shows their reactivity with thiosemicarbazide, leading to the formation of thiazoles and thiazolines with specific properties (G. A. Karlivan et al., 1996).

Biological Activity Studies

  • Similar compounds, such as those in the 5-nitrofuran series with amino-heterocyclic substituents, have been studied for carcinogenicity. Various derivatives have induced a range of tumors in experimental settings, showcasing the potential biological impact of such compounds (S. Cohen et al., 1975).

Potential Therapeutic Applications

  • The synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which include similar structural elements, have been explored. Some derivatives provided excellent protection against seizures in animal models, suggesting therapeutic potential in epilepsy treatment (H. Kohn et al., 1993).
  • Other derivatives, such as N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, have been synthesized and evaluated for their anti-inflammatory activity, indicating potential medicinal applications (K. Sunder & Jayapal Maleraju, 2013).

Photophysical and Insecticidal Activities

  • The photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals have been investigated, revealing insights into their molecular assemblies and potential applications in material science (Umamahesh Balijapalli et al., 2017).
  • Studies on the insecticidal activity of similar compounds, like 4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines, have shown significant effects against specific pests, indicating potential use in pest control (Luo Xian, 2011).

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(furan-2-yl)-6-methyl-1,3-benzothiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-13-9-16(18-3-2-7-26-18)21-19(10-13)28-22(24-21)23-20(25)12-14-4-5-17-15(11-14)6-8-27-17/h2-5,7,9-11H,6,8,12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFKFZNTINDUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CC3=CC4=C(C=C3)OCC4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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